L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid is a complex organic compound characterized by its unique structure, which includes an indole ring substituted with three tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amino Acid Formation: The final step involves the formation of the amino acid side chain through a Strecker synthesis, where the indole derivative reacts with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the indole ring.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as acyl chlorides, forming amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced indole derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
(2S)-2-amino-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may bind to and inhibit the activity of enzymes involved in neurotransmitter synthesis, thereby affecting neuronal function.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid: Lacks the tert-butyl groups, resulting in different chemical properties and biological activity.
(2S)-2-amino-3-(2,5-di-tert-butyl-1H-indol-3-yl)propanoic acid: Contains two tert-butyl groups instead of three, leading to variations in steric hindrance and reactivity.
Uniqueness
The presence of three tert-butyl groups in (2S)-2-amino-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid makes it unique compared to similar compounds. These bulky groups can significantly influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-amino-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)13-10-14-15(12-17(24)20(26)27)19(23(7,8)9)25-18(14)16(11-13)22(4,5)6/h10-11,17,25H,12,24H2,1-9H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMAPACPGQFJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)O)N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.